(Oxepan-2-yl)methanol
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Overview
Description
(Oxepan-2-yl)methanol is a seven-membered cyclic ether with a hydroxyl group attached to the second carbon of the oxepane ring. This compound is known for its unique structural properties, which make it a valuable subject of study in organic chemistry and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Oxepan-2-yl)methanol typically involves the reduction of oxepan-2-one. One common method is the low-temperature reduction of oxepan-2-one using diisobutylaluminum hydride in methylene chloride. This reaction is carried out at -70°C to ensure the selective formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: (Oxepan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form oxepan-2-one.
Reduction: Further reduction can lead to the formation of oxepane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Diisobutylaluminum hydride is a common reducing agent.
Substitution: Reagents such as thionyl chloride can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxepan-2-one.
Reduction: Various oxepane derivatives.
Substitution: Substituted oxepane compounds.
Scientific Research Applications
(Oxepan-2-yl)methanol is used in various scientific research applications due to its unique structure and reactivity:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (Oxepan-2-yl)methanol involves its reactivity with various chemical reagents. The hydroxyl group plays a crucial role in its chemical behavior, allowing it to participate in oxidation, reduction, and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Oxepan-2-one: A closely related compound that serves as a precursor in the synthesis of (Oxepan-2-yl)methanol.
Oxepane: The parent compound of the oxepane family, lacking the hydroxyl group.
Oxetan-2-ylmethanol: Another cyclic ether with a similar structure but a four-membered ring instead of a seven-membered ring.
Uniqueness: this compound is unique due to its seven-membered ring structure combined with a hydroxyl group, which imparts distinct reactivity and properties compared to other cyclic ethers .
Properties
IUPAC Name |
oxepan-2-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c8-6-7-4-2-1-3-5-9-7/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZWPDSQTDVVIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(OCC1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29425-56-7 |
Source
|
Record name | (oxepan-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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